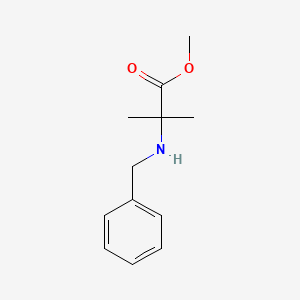

Methyl 2-(benzylamino)-2-methylpropanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 2-(benzylamino)-2-methylpropanoate” is a chemical compound. It is related to 2-Benzylamino-2-methyl-1-propanol, which is an off-white solid used in industrial chemistry and the manufacture of personal care and cosmetic products . It also has a close relation to “Methyl 2-(benzylamino)benzoate” with a molecular weight of 241.292 .

Synthesis Analysis

The synthesis of similar compounds has been discussed in various studies. For instance, Rong et al. utilized a multicomponent reaction (MCR) for the synthesis of 6-amino-8-aryl-2-methyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitriles . Another protocol for the dehydrative amination of alcohols in water using a water-soluble calix 4resorcinarene sulfonic acid as a reusable multifunctional catalyst allows an environmentally benign synthesis of benzylic and allylic amines .Molecular Structure Analysis

The molecular structure of related compounds such as 2-Benzylamino-2-methyl-1-propanol has been analyzed. It has a molecular formula of C11H17NO and an average mass of 179.259 Da . Another related compound, “Methyl 2-(benzylamino)benzoate”, has a molecular weight of 241.292 .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the synthesis of 2-methylquinoline was reported using a modified Doebner–von Miller reaction protocol in the presence of a strong acid .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds such as 2-Benzylamino-2-methyl-1-propanol include a melting point of 68-70℃, a predicted boiling point of 300.8±17.0 °C, and a predicted density of 1.006±0.06 g/cm3 .Applications De Recherche Scientifique

Synthesis and Heterocyclic Chemistry Applications

Methyl 2-(benzylamino)-2-methylpropanoate serves as a versatile synthon for the preparation of multifunctional compounds and polysubstituted heterocyclic systems. Its utility is highlighted in the synthesis of pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and other heterocyclic structures, providing a foundation for the development of novel compounds with potential applications in pharmaceuticals and materials science (Pizzioli et al., 1998).

Photostabilization and Material Protection

Research indicates its potential use in the development of phenolic-type stabilizers for photoprotected materials. The study on methyl salicylate and related compounds, including Methyl 2-(benzylamino)-2-methylpropanoate derivatives, demonstrates their capability as efficient generators and quenchers of singlet molecular oxygen, thereby preventing O2(1Δg)-mediated degradation and extending the lifespan of various materials (Soltermann et al., 1995).

Carbon Capture and Environmental Applications

The compound's derivatives, particularly those involving secondary amines like 2-(benzylamino)ethanol, have been explored for CO2 capture applications. Their ability to react with CO2 at moderate temperatures to form liquid carbonated species without additional solvents presents a promising approach for efficient and solvent-free CO2 capture processes. This could contribute significantly to the development of more sustainable and environmentally friendly carbon capture technologies (Barzagli et al., 2016).

Benzylation Techniques and Organic Synthesis

The compound's role in facilitating the benzylation of alcohols, as demonstrated by the development of bench-stable pyridinium salts, underscores its importance in organic synthesis. These methodologies enable the efficient conversion of alcohols into benzyl ethers, streamlining the synthesis of a wide range of benzylated products and enhancing the toolkit available for organic chemists (Poon & Dudley, 2006).

Safety and Hazards

Propriétés

IUPAC Name |

methyl 2-(benzylamino)-2-methylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-12(2,11(14)15-3)13-9-10-7-5-4-6-8-10/h4-8,13H,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUNCAPUPQSDZCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OC)NCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(benzylamino)-2-methylpropanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

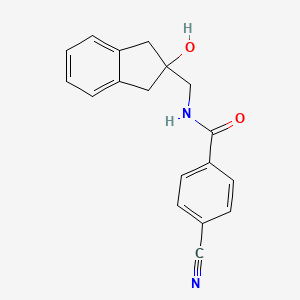

![5-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide](/img/structure/B2970785.png)

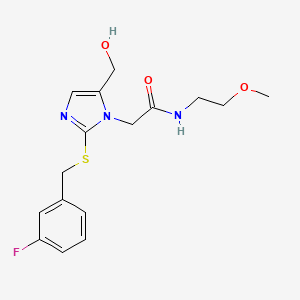

![1-[(6-Bromonaphthalen-2-yl)oxy]-3-(piperidin-1-yl)propan-2-ol](/img/structure/B2970794.png)

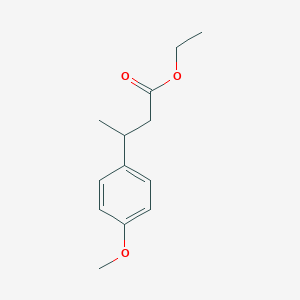

![2-Chloro-N-[[1-(hydroxymethyl)-2,3-dihydroinden-1-yl]methyl]acetamide](/img/structure/B2970800.png)

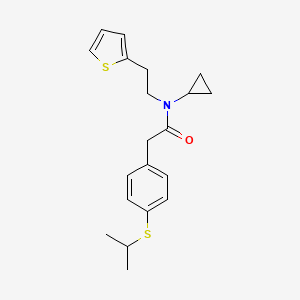

![(3Z)-3-{[(2,6-dichlorophenyl)methoxy]imino}-1-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydro-1H-indol-2-one](/img/structure/B2970804.png)

![N-[4-[(6-Cyclopropyl-5-fluoropyrimidin-4-yl)amino]phenyl]acetamide](/img/structure/B2970805.png)